Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. It demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. []
Compound Description: This quinoline derivative exhibits potential as a drug candidate based on its lipophilicity, size, polarity, insolubility, and flexibility. It is predicted to potentially inhibit various biological targets, including G protein-coupled receptors, kinases, and transporters. []
Compound Description: FNA is a potent HDAC3 inhibitor with class I HDAC selectivity. It exhibits antiproliferative activity against solid tumor cells, particularly HepG2 cells. []
Compound Description: (S)-17b is a potent class I selective HDAC inhibitor. It displays strong antitumor activity in vivo, particularly in models with intact immune systems. []
Compound Description: This compound exhibits antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Compound Description: BED is a potent inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3). It worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. []
2,4-Diaminopyrimidine-5-carbonitrile and N-(2-Amino-5-cyanopyrimidin-4-yl)benzamide Derivatives
Compound Description: These derivatives were investigated as potential EGFR inhibitors and exhibited potent to moderate anticancer activity against various human cancer cell lines. []
Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and potential intermolecular interactions. []
Compound Description: This compound was synthesized via a microwave-assisted Fries rearrangement and its crystal structure was analyzed to understand its intermolecular interactions. []
Compound Description: The crystal structure of this compound reveals its trans conformation and intermolecular N—H⋯S hydrogen bonds, forming inversion dimers. []
Compound Description: The crystal structure of this compound shows two independent molecules in a trans conformation, linked by N—H⋯N hydrogen bonds. []
Compound Description: These compounds have been developed for use in solid-phase peptide synthesis and can be monitored by gel-phase 19F NMR spectroscopy. []
Compound Description: The crystal structure of this compound reveals a three-dimensional network formed by N—H⋯O, C—H⋯O, C—H⋯π, and π–π interactions. []
MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} and MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}
Compound Description: These compounds exhibit potent anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []
Compound Description: JTC-801 is a novel, nonpeptide, and orally active Noc/OFQ receptor antagonist. It effectively blocks allodynia and hyperalgesia induced by a low dose of Noc/OFQ in mice. []
Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and intermolecular interactions. []
Compound Description: This heterocyclic derivative was synthesized via palladium-catalyzed oxidative cyclization-methoxycarbonylation and its Z configuration was confirmed by 2D NOESY experiments. []
2-(4-fluoroPhenyl)-5-(1-methylethyl)-3- phenyl-4-[(phenyl amino) carbonyl]-1H pyrrole-1- Cyclopropane and derivatives
Compound Description: These compounds are precursors for the synthesis of Atorvastatin Calcium, a cardiovascular drug. []
Compound Description: BMS-795311 is a potent and orally available CETP inhibitor. It demonstrated significant increases in HDL cholesterol content and size in preclinical studies. []
The crystal structure of N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide
Compound Description: The crystal structure of this compound provides insights into its molecular geometry and intermolecular interactions. []
Compound Description: These thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. []
Compound Description: TFC exhibited significant antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2), surpassing the efficacy of the reference drug doxorubicin (Dox). []
Compound Description: These compounds were synthesized and evaluated for their bactericidal activities. Some derivatives exhibited strong inhibiting effects on crop biomasses. []
Compound Description: This series of compounds were designed as antitubulin agents and evaluated for their cytotoxic activity against various cancer cell lines. []
Compound Description: The crystal structure of this compound and its Hirshfeld surface analysis have been reported, highlighting its supramolecular aggregation through π–π stacking, N—H⋯O, and C—H⋯O interactions. []
Compound Description: This compound was unexpectedly formed as a product in a Dakin-West type reaction and concurrent autoxidation reaction involving 2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido)acetic acids. []
2-Amino-N-(4-methoxyphenyl)benzamide
Compound Description: The crystal structure of this compound has been reported. []
2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide
Compound Description: The crystal structure of this compound has been determined, revealing intermolecular N—H⋯O hydrogen bonds and weak C—H⋯X (X: halogen) and X (lone pair)⋯π (benzene ring) interactions. []
Compound Description: LY2794193 is a highly potent and selective mGlu3 receptor agonist. []
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer
Compound Description: 3,5-AB-CHMFUPPYCA is a 'research chemical' initially misidentified as another compound. This study focuses on its synthesis and characterization, distinguishing it from its 5,3-regioisomer. []
Compound Description: ZINC18057104 is a newly discovered DNA gyrase A inhibitor with antimicrobial activity against E. coli, including quinolone-resistant strains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.